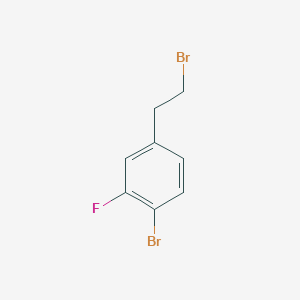

1-Bromo-4-(2-bromoethyl)-2-fluorobenzene

Description

Significance of Polyhalogenated Arenes as Versatile Synthetic Intermediates

Polyhalogenated arenes, which are aromatic rings substituted with multiple halogen atoms, are highly valued in organic synthesis for their role as versatile building blocks. nih.govnih.gov The presence of several halogens on a single aromatic ring provides multiple reactive sites that can be functionalized selectively. acs.org This multi-functionality is particularly crucial in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

The differential reactivity of various halogens (I > Br > Cl >> F) allows for stepwise and site-selective modifications, enabling chemists to construct complex molecular scaffolds with high precision. nih.gov For instance, a bromo-substituent can be selectively coupled while a fluoro-substituent remains intact, available for a later transformation or to modulate the electronic properties of the final molecule. This strategic differentiation is essential for creating value-added molecules for medicinal, agrochemical, and materials science applications. nih.govossila.com The ability to control the sequence of reactions makes polyhalogenated arenes indispensable intermediates in the assembly of elaborate organic compounds. nih.govacs.org

Strategic Importance of Bromoethylated Arenes in Complex Chemical Synthesis

Bromoethylated arenes are aromatic compounds bearing a 2-bromoethyl group (–CH₂CH₂Br). This functional group is of immense strategic importance in synthesis because it introduces a reactive electrophilic alkyl chain attached to a stable aromatic core. The primary bromine atom on the ethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of a wide range of functional groups, including amines, alcohols, thiols, and nitriles.

This reactivity makes bromoethylated arenes key precursors for the synthesis of numerous pharmaceuticals and biologically active molecules. The bromoethyl moiety can be used to form heterocyclic rings through intramolecular cyclization or to link the aromatic core to other molecular fragments. The two-carbon ethyl spacer provides conformational flexibility, which is often crucial for the biological activity of drug molecules. The strategic placement of the bromoethyl group on an arene allows for the late-stage functionalization of complex molecules, a valuable tactic in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships.

The Compound: 1-Bromo-4-(2-bromoethyl)-2-fluorobenzene

The subject of this article, this compound, is a distinct chemical entity identified by its unique CAS number. While it is available from several chemical suppliers for research and development purposes, it remains a sparsely documented compound in peer-reviewed scientific literature. chemicalbook.comaccelachem.com Consequently, detailed experimental findings regarding its synthesis, specific reactions, and applications are not widely available.

However, its structure—a fluorinated benzene (B151609) ring featuring both an aromatic bromine atom and a bromoethyl side chain—allows for a theoretical assessment of its synthetic potential based on the well-established chemistry of these functional groups.

Chemical Identity and Properties

The fundamental properties of this compound are derived from its molecular formula.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1331944-02-5 |

| Molecular Formula | C₈H₇Br₂F |

| Molecular Weight | 281.95 g/mol |

Data sourced from chemical supplier catalogs. accelachem.com

Prospective Synthetic Utility and Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms.

Alkyl Bromine (Bromoethyl Group): The bromine on the ethyl chain is an aliphatic halide. It is expected to be highly reactive towards nucleophiles via Sₙ2 reactions. This site allows for the introduction of various functionalities, making the compound a precursor for derivatives containing amines, ethers, thioethers, and other groups.

Aryl Bromine: The bromine atom directly attached to the benzene ring is an aromatic halide. Its reactivity is primarily centered on organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at the aromatic core. acs.org

Fluorine Atom: The fluorine atom is generally unreactive under the conditions used to modify the bromine centers. Its primary role is often electronic; as a highly electronegative atom, it influences the reactivity of the aromatic ring and can be a critical feature in the target molecule, for example, in many modern pharmaceuticals.

This dual reactivity allows for a two-stage functionalization strategy. A synthetic chemist could first perform a nucleophilic substitution on the bromoethyl group and subsequently use the aromatic bromine for a cross-coupling reaction, or vice versa. This makes the compound a potentially powerful linchpin for assembling complex molecules where distinct fragments need to be joined to a central fluorinated aromatic core.

| Functional Group | Expected Reaction Type | Potential Reagents |

| Bromoethyl | Nucleophilic Substitution (Sₙ2) | Amines, Alkoxides, Thiolates, Cyanide |

| Aryl Bromide | Cross-Coupling | Boronic Acids (Suzuki), Amines (Buchwald-Hartwig), Alkynes (Sonogashira) |

| Fluoro | Generally Unreactive | (May participate in nucleophilic aromatic substitution under harsh conditions) |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-bromoethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDZUTNHTBDHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 2 Bromoethyl 2 Fluorobenzene and Analogous Structures

Direct Halogenation Approaches for Aromatic and Alkyl Moieties

Direct halogenation offers a straightforward route to introduce halogen atoms onto both the aromatic nucleus and the alkyl side chains of precursor molecules. The selectivity of these reactions is highly dependent on the reaction conditions, including the choice of catalyst and the presence or absence of radical initiators.

Catalytic Electrophilic Aromatic Bromination for Aryl Halide Formation

Electrophilic aromatic substitution is a fundamental reaction for the introduction of a bromine atom onto an aromatic ring. libretexts.org For substrates like fluorobenzene (B45895) derivatives, a Lewis acid catalyst is typically required to activate the bromine molecule, making it a more potent electrophile. libretexts.orgwikipedia.org Common Lewis acid catalysts for this purpose include iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). wikipedia.orgfiveable.me The catalyst polarizes the Br-Br bond, generating a highly electrophilic species that can be attacked by the electron-rich aromatic ring. libretexts.org

The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the benzene (B151609) ring. For a precursor such as 1-fluoro-4-ethylbenzene, the fluorine atom is an ortho-, para-director, while the ethyl group is also an ortho-, para-director. The fluorine atom is a deactivating group, whereas the alkyl group is an activating group. In this case, the bromine atom would be directed to the positions ortho to the ethyl group and meta to the fluorine atom.

The reaction typically proceeds by dissolving the aromatic substrate in an inert solvent, followed by the addition of the Lewis acid catalyst and then bromine. The reaction is often carried out at or below room temperature.

Table 1: Examples of Catalytic Electrophilic Aromatic Bromination

| Substrate | Brominating Agent | Catalyst | Solvent | Product(s) | Yield |

|---|---|---|---|---|---|

| Fluorobenzene | Br₂ | FeBr₃ | - | 4-Bromofluorobenzene | High |

| Toluene | Br₂ | FeBr₃ | - | Mixture of o- and p-bromotoluene | - |

| Aniline (B41778) | Br₂ | - | - | 2,4,6-Tribromoaniline | High |

| Phenol | NBS | - | DMF | p-Bromophenol | High |

NBS: N-Bromosuccinimide, DMF: Dimethylformamide

Side-Chain Bromination Strategies

The introduction of a bromine atom onto the alkyl side-chain of a halogenated arene is typically achieved through a free-radical mechanism. askfilo.com This method, often referred to as benzylic bromination, selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.comchadsprep.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to UV light. commonorganicchemistry.comwikipedia.org These conditions promote the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical which then abstracts a benzylic hydrogen to propagate the radical chain reaction. mychemblog.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes competing electrophilic addition to the aromatic ring. chadsprep.comyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). commonorganicchemistry.commychemblog.com

Table 2: Examples of Radical Bromination of Alkyl Chains

| Substrate | Brominating Agent | Initiator/Condition | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Ethylbenzene | NBS | Peroxide/Heat | CCl₄ | 1-Bromo-1-phenylethane | - |

| Toluene | NBS | AIBN/Reflux | CCl₄ | Benzyl bromide | - |

| 2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone | NBS | UV light | Dichloromethane | 6-bromomethyl-2,7-dimethyl-N(3)-pivaloyloxymethylquinazolinone | 80% gla.ac.uk |

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile

Functional Group Transformations and Multistep Synthetic Routes

For complex molecules like 1-Bromo-4-(2-bromoethyl)-2-fluorobenzene, a multistep synthesis is often necessary. This approach allows for the sequential introduction of different functional groups with high regioselectivity.

Introduction of the Fluoroaryl Moiety

A well-established method for the introduction of a fluorine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a fluorination step. thieme-connect.de The Balz-Schiemann reaction is a classic example of this strategy. chemistrylearner.comwikipedia.org

The process begins with the conversion of an arylamine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. chemistrylearner.com In the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, which results in the formation of a relatively stable diazonium tetrafluoroborate (B81430) salt. chemistrylearner.comwikipedia.org This salt can often be isolated and then thermally decomposed to yield the corresponding aryl fluoride, with the evolution of nitrogen gas and boron trifluoride. wikipedia.org

This method is particularly useful for synthesizing specifically fluorinated aromatic compounds that may be difficult to obtain through direct fluorination methods. thieme-connect.de The Sandmeyer reaction offers a related approach, typically using copper salts as catalysts to facilitate the conversion of the diazonium salt to an aryl halide. wikipedia.orgorganic-chemistry.org While highly effective for chlorination and bromination, the traditional Sandmeyer reaction is not typically used for fluorination. wikipedia.org However, variations of this reaction have been developed.

Table 3: Examples of Diazotization-Mediated Fluorination

| Starting Material | Reagents | Intermediate | Product | Yield |

|---|

Elaboration of the Bromoethyl Side Chain

The formation of the bromoethyl group is a critical step in the synthesis of the target compound. Methodologies for this transformation often begin with unsaturated precursors, leveraging addition reactions to install the desired functionality.

Anti-Markovnikov Addition of Hydrogen Bromide to Unsaturated Phenyl Systems

The anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene is a classic and effective method for introducing a bromine atom at the terminal carbon of a side chain. This reaction proceeds via a free-radical mechanism, which is in contrast to the ionic mechanism of standard Markovnikov addition. chemistrysteps.com For the synthesis of this compound, the logical precursor would be 1-bromo-2-fluoro-4-vinylbenzene.

The reaction is initiated by a radical initiator, typically a peroxide (ROOR), which fragments upon exposure to heat or UV light to form alkoxy radicals (RO•). masterorganicchemistry.com These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). The bromine radical subsequently adds to the vinyl group of the substituted benzene. This addition occurs at the terminal carbon, leading to the formation of a more stable benzylic radical on the adjacent carbon. masterorganicchemistry.com This regioselectivity is the key to the anti-Markovnikov outcome. The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final 1-(2-bromoethyl) product and regenerating a bromine radical, thus propagating the chain reaction. masterorganicchemistry.com

This method is highly efficient for HBr but does not work effectively with other hydrogen halides (HCl, HI) under these conditions. chemistrysteps.com The selectivity of this radical addition provides a reliable route to terminal bromides on alkyl chains attached to aromatic rings.

Table 1: Examples of Anti-Markovnikov Hydrobromination of Olefins

| Starting Material | Product | Yield (%) | Selectivity (Linear:Branched) |

|---|---|---|---|

| 4-Fluorostyrene | 1-(2-Bromoethyl)-4-fluorobenzene | 98 | 82:18 |

| 2-Bromostyrene | 1-Bromo-2-(2-bromoethyl)benzene | 89 | 99:1 |

Data sourced from a study on scalable anti-Markovnikov hydrobromination. rsc.org

Transformation of Unsaturated Phenylalkyl Precursors

Beyond the direct hydrobromination of vinyl groups, other unsaturated phenylalkyl precursors can be transformed into the bromoethyl moiety. While direct literature on this compound from such precursors is sparse, analogous transformations demonstrate the viability of these routes. For instance, a terminal alkyne, such as 1-bromo-2-fluoro-4-ethynylbenzene, could serve as a starting point. The conversion to a 2-bromoethyl group would typically require a two-step process. First, the alkyne could undergo hydroboration-oxidation to yield the corresponding phenylacetaldehyde. Subsequent reduction of the aldehyde to a phenethyl alcohol, followed by bromination (e.g., using PBr₃ or HBr), would furnish the desired bromoethyl side chain.

Emerging Approaches for Halogenated Aromatic Scaffolds

The synthesis of the core 1-bromo-2-fluorobenzene (B92463) scaffold and its analogs relies on precise control of halogenation on the aromatic ring. Modern synthetic methods, including organometallic chemistry and novel transformations of common functional groups, provide powerful tools for achieving the required regioselectivity.

Organometallic Chemistry in Regioselective Halogenation

Organometallic chemistry offers highly regioselective methods for the halogenation of aromatic rings. The directing effects of existing substituents can be harnessed to install halogens at specific positions that may be difficult to access through classical electrophilic aromatic substitution. rsc.org

One strategy involves the use of functionalized arylmagnesium reagents (Grignard reagents). organic-chemistry.org For example, a fluorinated aromatic bromide or iodide can undergo a halogen-magnesium exchange to generate a Grignard reagent. This organometallic intermediate can then react with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce a bromine atom. organic-chemistry.org The position of the initial halogen and the reaction conditions guide the regioselectivity of the metalation and subsequent bromination. This approach is compatible with a range of functional groups. organic-chemistry.org

Palladium-catalyzed reactions have also emerged as a powerful tool for C-F bond formation and other halogenations. nih.govorganic-chemistry.org While often focused on fluorination, these catalytic systems can be adapted for bromination. For instance, palladium-catalyzed C-H activation can direct bromination to a specific position, guided by a directing group on the substrate. This avoids issues of regioselectivity common in electrophilic substitution of complex aromatic systems.

Table 2: Synthesis of Aromatic Fluorides via Organometallic Reagents

| Precursor | Reagents | Product | Yield (%) |

|---|---|---|---|

| 4-Bromo-N,N-diethylbenzamide | i-PrMgCl·LiCl; then NFSI | 4-Fluoro-N,N-diethylbenzamide | 82 |

| 2-Iodothiophene | i-PrMgCl·LiCl; then NFSI | 2-Fluorothiophene | 68 |

| 3-Bromopyridine | i-PrMgCl·LiCl; then NFSI | 3-Fluoropyridine | 43 |

Data from a study on electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This illustrates the principle of using organometallic intermediates for halogenation.

Direct Conversion of Arylamines to Aryl Halides

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting arylamines into aryl halides. wikipedia.orgnih.gov This transformation proceeds via an aryl diazonium salt intermediate, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.org This method is invaluable for synthesizing halogenated aromatic structures that are not easily accessible through direct halogenation.

To synthesize a precursor like 1-bromo-2-chloro-4-fluorobenzene, one could start with 2-chloro-4-fluoroaniline. google.com The aniline is first treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form the corresponding diazonium salt. This intermediate is then reacted with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding the desired product. nih.govgoogle.com The Sandmeyer reaction and its variants are known for their reliability and broad substrate scope. nih.govresearchgate.net

Recent advancements have led to protocols that are complementary to the classic Sandmeyer reaction, sometimes avoiding the need for copper catalysts or harsh acidic conditions. researchgate.net For example, arylamines can be converted to aryl halides directly using sodium nitrite and an N-halosuccinimide in an organic solvent. researchgate.net These developments enhance the versatility of using arylamines as precursors for complex halogenated aromatic compounds.

Table 3: Sandmeyer-Type Bromination of Arylamines

| Arylamine | Reagents | Product | Yield (%) |

|---|---|---|---|

| 4-Nitroaniline | 1. NaNO₂, HBr; 2. CuBr | 1-Bromo-4-nitrobenzene | High |

| 2-Chloro-4-fluoroaniline | Diazotization, then brominating agent | 1-Bromo-2-chloro-4-fluorobenzene | Not specified |

| 3-Aminopyrazole derivative | t-BuONO, CuBr₂ | 3-Bromopyrazole derivative | 59 |

Yields and conditions can vary widely based on the specific substrate and reaction protocol. nih.govgoogle.com

Reactivity Profiles and Transformative Potential of 1 Bromo 4 2 Bromoethyl 2 Fluorobenzene

Nucleophilic Substitution Reactions (SNAr and SN2)

The presence of two distinct C-Br bonds allows for different types of nucleophilic substitution reactions. The aromatic bromine can participate in Nucleophilic Aromatic Substitution (SNAr), while the bromoethyl side chain is susceptible to bimolecular Nucleophilic Substitution (SN2).

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, SNAr does not readily occur on typical aryl halides. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. chegg.com

In 1-bromo-4-(2-bromoethyl)-2-fluorobenzene, the fluorine atom at the ortho position and the bromoethyl group at the para position influence the electrophilicity of the carbon atom bonded to the aromatic bromine. The fluorine atom, being highly electronegative, acts as an activating group for SNAr. Consequently, the aromatic C-Br bond can be targeted by strong nucleophiles. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the bromide leaving group to restore aromaticity. masterorganicchemistry.com

The bromine atom on the ethyl side chain is a primary alkyl halide. This site is highly susceptible to attack by nucleophiles via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.org The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.compearson.com This concerted mechanism leads to an inversion of stereochemical configuration if the carbon is a chiral center. pearson.comlibretexts.org

The reactivity of primary alkyl halides in SN2 reactions is significantly greater than that of secondary halides, while tertiary halides are generally unreactive due to steric hindrance. libretexts.orgdoubtnut.com The aliphatic C-Br bond in this compound is therefore the more reactive site for standard nucleophilic substitution under conditions that favor the SN2 pathway (e.g., strong nucleophiles in polar aprotic solvents). This differential reactivity allows for selective functionalization of the side chain without affecting the aromatic bromine.

| Reaction Type | Reactive Site | Mechanism | Key Requirements | Typical Nucleophiles |

| SNAr | Aromatic C-Br | Addition-Elimination | Electron-withdrawing groups (e.g., -F) on the ring | RO⁻, RS⁻, R₂NH |

| SN2 | Aliphatic C-Br | Concerted (Bimolecular) | Unhindered primary or secondary carbon | CN⁻, I⁻, N₃⁻, OH⁻ |

Metal-Catalyzed Cross-Coupling Reactions

Aryl halides are crucial precursors for the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions, a field of chemistry that has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and functional materials. fiveable.menobelprize.org The aromatic bromine atom of this compound is well-suited for these transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing biaryl structures. organic-chemistry.org In these reactions, the C-Br bond of an aryl bromide undergoes oxidative addition to a palladium(0) complex, initiating the catalytic cycle. nobelprize.org

Several named reactions are widely used for this purpose:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. fiveable.menobelprize.org It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

Negishi Coupling: This involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a nickel or palladium complex. nobelprize.orgrsc.org

Stille Coupling: This method uses organotin compounds as the coupling partners with aryl halides.

The aromatic bromine in this compound can serve as the electrophilic partner in these reactions, allowing for the synthesis of a diverse array of biaryl and polyaryl compounds.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | High functional group tolerance; environmentally benign boron byproducts. nobelprize.org |

| Negishi | Arylzinc Halide | Pd(PPh₃)₄ or NiCl₂(dppp) | High reactivity and functional group tolerance. nobelprize.orgrsc.org |

| Stille | Arylstannane | Pd(PPh₃)₄ | Mild conditions, but toxicity of tin reagents is a drawback. |

| Ullmann | Two Aryl Halides | Copper or Nickel/Palladium | Used for homo-coupling or cross-coupling of different aryl halides. nih.gov |

Beyond aryl-aryl coupling, the aromatic C-Br bond can participate in other important carbon-carbon bond-forming reactions. These transformations expand the synthetic utility of the molecule, enabling the introduction of various carbon-based functional groups. organic-chemistry.orgrsc.org

Examples include:

Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for creating carbon-carbon bonds with vinyl groups.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a highly reliable method for synthesizing aryl-substituted alkynes.

Carbonylation Reactions: In the presence of carbon monoxide and a suitable palladium catalyst, aryl halides can be converted into carboxylic acids, esters, or amides.

These reactions provide pathways to a wide range of derivatives from this compound, underscoring its potential as a versatile building block in synthetic chemistry. rsc.org

Halogen Exchange Reactions and Their Synthetic Utility

Halogen exchange reactions, particularly the Finkelstein reaction, provide a method for converting one alkyl or aryl halide into another. wikipedia.org This transformation can be synthetically useful, for instance, by replacing a less reactive halide (like bromide) with a more reactive one (like iodide) to facilitate subsequent cross-coupling reactions. frontiersin.org

The classic Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org The bromoethyl side chain of this compound is an excellent substrate for this SN2-based transformation.

Conversely, aromatic halides are generally unreactive in classic Finkelstein conditions. wikipedia.org However, metal-catalyzed or mediated versions, often called "aromatic Finkelstein reactions," have been developed. These reactions typically employ copper or nickel catalysts to facilitate the exchange of an aromatic bromine or chlorine for iodine. wikipedia.orgnih.gov This catalytic approach allows for the conversion of the C-Br bond on the aromatic ring to a C-I bond, which can significantly accelerate the rate of subsequent palladium-catalyzed cross-coupling reactions due to the greater reactivity of aryl iodides in the oxidative addition step. frontiersin.org

| Reaction Site | Reaction Name | Reagents | Mechanism | Synthetic Utility |

| Aliphatic C-Br | Finkelstein Reaction | NaI in Acetone | SN2 | Conversion to a more reactive alkyl iodide for subsequent substitutions. wikipedia.org |

| Aromatic C-Br | Aromatic Finkelstein | KI, Cu(I) or Ni(II) catalyst | Metal-Catalyzed | Conversion to a more reactive aryl iodide to enhance cross-coupling rates. nih.gov |

Selective Reductive Transformations and Derivatization

The presence of two different types of bromine substituents—one attached to the sp²-hybridized carbon of the benzene (B151609) ring and the other to an sp³-hybridized carbon of the ethyl side chain—is central to the selective reactivity of this compound. This structural feature allows for a range of selective transformations, including reductions and derivatizations targeting one bromine atom while leaving the other intact.

Selective Reductive Transformations

Reductive dehalogenation is a valuable tool in organic synthesis, often used to remove halogen atoms that have served as directing groups or reactive handles. In the case of this compound, it is possible to selectively remove one of the bromine atoms. Catalytic hydrogenation is a common method for the reductive cleavage of carbon-halogen bonds. Aryl bromides can be effectively reduced to the corresponding hydrocarbon under neutral conditions using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.orgresearchgate.net Research on various bromoarenes has shown that this reduction is highly chemoselective and can be performed in the presence of other functional groups like nitro, cyano, and carboxylic acids. organic-chemistry.orgresearchgate.net

Conversely, the primary alkyl bromide can be reduced using different sets of reagents, such as those involving hydride donors, although care must be taken to avoid competing elimination or substitution reactions. The choice of reducing agent and reaction conditions is therefore critical to achieving the desired selective transformation.

Derivatization

The divergent reactivity of the aryl and alkyl C-Br bonds allows for stepwise and site-selective derivatization.

Derivatization at the Bromoethyl Side Chain: The primary alkyl bromide is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups by reacting this compound with appropriate nucleophiles. The aryl bromide is typically unreactive under these conditions.

Table 1: Examples of Nucleophilic Substitution at the Bromoethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia, Primary/Secondary Amines | Amino Group (-NHR, -NR₂) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azido Group (-N₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl Group (-OH) |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

Derivatization at the Aromatic Ring: The aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings selectively occur at the aryl C-Br bond. wikipedia.orgresearchgate.net These reactions are fundamental in modern synthesis for constructing complex biaryl systems and other elaborated aromatic structures. The alkyl bromide does not participate in these catalytic cycles under standard conditions.

Table 2: Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(aryl)-C(aryl/vinyl) |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C(aryl)-C(R) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Amine, Amide | Pd Catalyst, Ligand (e.g., BINAP) | C(aryl)-N |

Chemo- and Regioselectivity in Complex Reaction Environments

The strategic value of this compound is most evident in complex, multi-step syntheses where precise control over reactivity is paramount. The concepts of chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are key to its application.

Chemoselectivity

The primary challenge and opportunity in using this molecule is the chemoselective activation of one C-Br bond over the other. As outlined previously, the choice of reagents and reaction class dictates the outcome.

Nucleophilic vs. Organometallic Pathways: A clear dichotomy exists. Nucleophilic reagents will preferentially attack the electrophilic sp³ carbon of the bromoethyl group. In contrast, low-valent transition metals (e.g., Pd(0)) used in cross-coupling reactions will preferentially undergo oxidative addition into the aryl C-Br bond, initiating the catalytic cycle. This orthogonal reactivity allows for a two-stage functionalization strategy where the side chain can be modified first, followed by a cross-coupling reaction on the ring, or vice versa.

Grignard Reagent Formation: Another important chemoselective reaction is the formation of a Grignard reagent. In molecules containing multiple halogens, Grignard formation typically occurs at the most reactive halogen site. The order of reactivity is generally I > Br > Cl > F. Studies on dihaloarenes like 1-bromo-4-chlorobenzene (B145707) have demonstrated that the Grignard reagent forms selectively at the C-Br bond, leaving the C-Cl bond intact. walisongo.ac.id By analogy, treating this compound with magnesium would be expected to form the aryl Grignard reagent at the C-Br position, leaving the C-F and the alkyl C-Br bonds untouched under carefully controlled conditions. This resulting organometallic intermediate can then be reacted with a wide range of electrophiles.

Regioselectivity

For the molecule this compound itself, the primary selective issue is chemoselectivity between the two bromine atoms. Regioselectivity becomes a more significant consideration during its synthesis or in reactions that could involve multiple sites on the aromatic ring. During its synthesis via electrophilic bromination of 4-(2-bromoethyl)-1-fluorobenzene, the fluorine atom and the bromoethyl group direct the incoming electrophile. evitachem.com The fluorine atom is an ortho-, para-director, and the bromoethyl group is also ortho-, para-directing. Since the position para to the fluorine is occupied, the incoming bromine is directed to the position ortho to the fluorine, yielding the named product.

In subsequent reactions, the electronic nature of the substituents influences the reactivity of the aryl C-Br bond. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the C-Br bond and facilitate oxidative addition in palladium-catalyzed coupling reactions. This electronic tuning further contributes to the controlled and selective reactivity of the molecule in complex synthetic sequences.

Strategic Applications of 1 Bromo 4 2 Bromoethyl 2 Fluorobenzene As a Molecular Building Block and Scaffold

Versatility in the Synthesis of Complex Organic Molecules

The utility of 1-Bromo-4-(2-bromoethyl)-2-fluorobenzene in the synthesis of intricate organic molecules stems from the differential reactivity of its bromine substituents. The bromine atom attached to the aromatic ring and the bromine on the ethyl side chain can be selectively targeted in various chemical reactions. This dual reactivity is a cornerstone for medicinal chemists and synthetic organic chemists, enabling the controlled and sequential introduction of diverse functionalities.

Brominated organic compounds are well-established as key precursors in a multitude of organic transformations. nih.gov These include, but are not limited to, nucleophilic substitution reactions, where the bromine atom is displaced by another functional group, and a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net The presence of both an aryl bromide and an alkyl bromide in this compound allows for a tailored synthetic strategy, where one bromine can be reacted while the other remains intact for subsequent modifications. This stepwise approach is fundamental to the efficient assembly of complex molecular architectures.

For instance, similar polyhalogenated benzene (B151609) derivatives are widely used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.com The strategic placement of halogens influences the reactivity and allows for the precise construction of the final drug molecule. The fluorinated nature of the benzene ring in this compound is also of significant interest, as the incorporation of fluorine is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov

Contribution to the Construction of Diverse Molecular Architectures and Compound Libraries

The ability to generate a wide array of structurally distinct molecules is a central theme in modern drug discovery and materials science. This compound is a valuable starting material for the creation of diverse molecular architectures and the generation of compound libraries. The distinct reactive sites on the molecule can be exploited to introduce a variety of substituents, leading to a collection of related compounds with differing biological activities or material properties.

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, can be approached using building blocks like this compound. For example, a related compound, 4-bromo-1-(bromomethyl)-2-fluorobenzene, has been utilized in the synthesis of 1H-pyrazole derivatives. googleapis.com This suggests that the bromoethyl group of the target compound can be used to form heterocyclic rings through reactions with appropriate nucleophiles. The synthesis of new heterocyclic compounds from 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) classes often involves intermediates with reactive halogen groups. nih.gov

Furthermore, the aryl bromide portion of the molecule can participate in cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active compounds. The Suzuki coupling of a similar compound, 1-bromo-4-chloro-2-fluorobenzene, with arylboronic esters is a known method for creating biphenyl (B1667301) precursors for 6-substituted phenanthridines. chemicalbook.com This highlights the potential of this compound in generating a library of biaryl compounds by reacting it with a diverse set of boronic acids or their esters.

Utility in Scaffold-Hopping and Chemical Space Exploration Strategies

Scaffold-hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular core structures (scaffolds) that maintain the biological activity of a known compound while offering improved properties such as potency, selectivity, or reduced toxicity. The versatility of this compound makes it a useful tool in such endeavors. By utilizing this building block, chemists can systematically modify a known active scaffold or construct entirely new ones, thereby exploring new regions of chemical space. researchgate.net

The ability to introduce diverse substituents at two distinct points on the molecule allows for the generation of a wide range of analogs. This is crucial for establishing structure-activity relationships (SAR) and for optimizing lead compounds. The fluorinated phenyl ring can be considered a bioisosteric replacement for other aromatic systems, a common tactic in scaffold hopping to improve drug-like properties.

Precursor Roles in the Synthesis of Functional Materials and Specialty Chemicals

Beyond its applications in the life sciences, this compound and its analogs are valuable precursors in the synthesis of functional materials and specialty chemicals. The presence of halogen atoms allows for the incorporation of this building block into larger polymeric structures or for its use in the synthesis of monomers for polymerization reactions.

Halogenated aromatic compounds are used in the development of polymers and other materials where specific chemical and physical properties are desired. evitachem.com The bromine and fluorine atoms can influence properties such as flame retardancy, thermal stability, and electronic characteristics. For example, related brominated compounds are used in the synthesis of specialty polymers and as intermediates in the production of agrochemicals. researchgate.net The synthesis of a structurally similar compound, 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene, is noted for its utility in material science applications. evitachem.com

The reactivity of the bromine atoms also allows for the synthesis of organometallic reagents, which are versatile intermediates in the production of a wide range of specialty chemicals.

Future Research Directions and Innovations in Bromofluorobenzene Chemistry

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are becoming increasingly central to chemical synthesis. scitechnol.comwalshmedicalmedia.com Traditional methods for producing bromofluorobenzenes often rely on harsh reagents and generate significant waste. nih.gov Future research is actively pursuing more environmentally benign alternatives.

A major focus is the replacement of hazardous reagents like molecular bromine (Br₂) with safer, in situ-generated alternatives. nih.gov Continuous flow chemistry, where reagents are mixed in microreactors, offers a promising approach. This technique allows for the safe, on-demand generation of reactive brominating agents from less hazardous precursors like potassium bromide (KBr) and an oxidant, immediately followed by reaction with the fluorobenzene (B45895) substrate and a quenching step. nih.gov This minimizes the risks associated with storing and handling large quantities of toxic bromine. nih.gov

Other green chemistry strategies being explored include:

Solvent Minimization: Developing solvent-free reaction conditions or using greener solvents like water or ionic liquids reduces volatile organic compound (VOC) emissions and simplifies purification. manuscriptpoint.comrsc.org

Energy Efficiency: Utilizing microwave-assisted or ultrasound-assisted protocols can accelerate reaction times and lower energy consumption compared to conventional heating. manuscriptpoint.com

Renewable Feedstocks: While the core benzene (B151609) ring is currently derived from fossil fuels, long-term research aims to source aromatic compounds from renewable biomass. walshmedicalmedia.com

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is a core tenet of green chemistry, leading to less waste. walshmedicalmedia.com

The following table compares traditional and emerging green synthesis methodologies for bromofluorobenzenes.

| Feature | Traditional Batch Synthesis | Green Flow Chemistry Synthesis |

| Brominating Agent | Molecular Bromine (Br₂) | In situ generated from KBr + oxidant |

| Safety | High risk due to toxicity and reactivity of Br₂ | Significantly improved safety, no storage of Br₂ |

| Solvents | Often chlorinated solvents (e.g., CH₂Cl₂) | Wider variety, including greener options; potential for solvent-free |

| Waste Generation | Higher, including catalyst and excess reagent waste | Lower, with more efficient reactions and reagent use |

| Energy Use | Often requires prolonged heating/cooling cycles | Can be more energy-efficient, especially with microwave integration |

Exploration of Novel Catalytic Systems for Enhanced Functionalization and Transformation

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts is crucial for unlocking the full potential of bromofluorobenzene scaffolds. While palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) are well-established for forming new carbon-carbon bonds at the C-Br position, future research is aimed at creating more efficient, versatile, and sustainable catalytic systems. researchgate.net

Key areas of innovation include:

Base Metal Catalysis: Shifting from expensive and rare precious metals like palladium to more abundant and cheaper first-row transition metals such as iron, copper, and nickel. This not only reduces costs but also addresses sustainability concerns.

Photoredox Catalysis: Using light to drive chemical reactions allows for transformations under mild conditions that are often not possible with traditional thermal methods. This opens up new pathways for functionalizing the bromofluorobenzene ring.

Heterogeneous Catalysis: Developing solid-supported catalysts, such as palladium nanoparticles on graphene or other materials, simplifies catalyst recovery and reuse. researchgate.net This is a key aspect of green chemistry, as it prevents metal contamination of the final product and reduces waste. researchgate.net

C-H Activation: A major goal is to develop catalysts that can directly functionalize the carbon-hydrogen (C-H) bonds on the aromatic ring. This would eliminate the need for pre-functionalized starting materials (like anilines or phenols), making synthetic routes more direct and efficient.

The table below summarizes emerging catalytic systems and their potential applications in bromofluorobenzene chemistry.

| Catalytic System | Metal/Mediator | Key Advantage | Potential Application for Bromofluorobenzenes |

| Cross-Coupling | Nickel, Copper | Lower cost, unique reactivity | Alternative to palladium for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. |

| Photoredox Catalysis | Ruthenium, Iridium | Mild reaction conditions, novel transformations | Trifluoromethylation, carboxylation, or C-N bond formation at C-H or C-Br sites. |

| Heterogeneous Catalysis | Pd, Pt, Au on supports | Reusability, low product contamination | Greener cross-coupling and hydrogenation reactions. researchgate.net |

| C-H Activation | Rhodium, Iridium, Palladium | Increased synthetic efficiency, less waste | Direct arylation or alkylation of the fluorobenzene ring without prior halogenation. |

Advanced Strategies for Regio- and Stereocontrolled Synthesis using Halogenated Scaffolds

Controlling the precise three-dimensional arrangement of atoms (stereochemistry) and the specific position of functional groups on the aromatic ring (regiochemistry) is a fundamental challenge in organic synthesis. For a molecule like 1-Bromo-4-(2-bromoethyl)-2-fluorobenzene, this means ensuring the bromine, fluorine, and bromoethyl groups are in the correct 1, 2, and 4 positions, and controlling the reactivity of the two different C-Br bonds.

Future strategies to address this challenge include:

Directed Ortho-Metalation (DoM): Using directing groups that temporarily bind to a metal catalyst to force a reaction to occur at an adjacent C-H bond. This allows for highly regioselective functionalization of the aromatic ring.

Halogen Dance Reactions: Under specific basic conditions, a halogen atom can "walk" around the aromatic ring to a more stable position. Researchers are learning to control this process to synthesize specific isomers that are difficult to make otherwise.

Computational Chemistry: Using computer modeling to predict the reactivity of different positions on the bromofluorobenzene ring. This can help chemists design experiments more intelligently and avoid trial-and-error, saving time and resources.

Asymmetric Catalysis: For molecules with side chains that have chiral centers, developing catalysts that can create a preference for one enantiomer (a non-superimposable mirror image) over the other is crucial, particularly in pharmaceutical synthesis where only one enantiomer may be active.

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(2-bromoethyl)-2-fluorobenzene, and how can purity be optimized?

The synthesis typically involves multi-step halogenation and alkylation reactions. A standard approach includes:

- Step 1 : Fluorination of a brominated benzene precursor using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

- Step 2 : Introduction of the 2-bromoethyl group via nucleophilic substitution or radical-mediated alkylation.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents. Purity optimization requires monitoring by GC-MS or HPLC, with attention to residual solvents and byproducts like dehalogenated derivatives .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : and NMR to confirm substituent positions and electronic environments. The fluorine atom deshields adjacent protons, causing distinct splitting patterns.

- X-ray Crystallography : For unambiguous confirmation, use single-crystal X-ray diffraction. SHELX programs (e.g., SHELXL) are widely employed for refinement, leveraging high-resolution data to resolve halogen-heavy structures .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective substitution reactions in this compound?

The bromine atoms (strong σ-withdrawers) and fluorine (moderate π-donor) create electronic asymmetry, directing nucleophilic/electrophilic attacks. For example:

- Suzuki Coupling : The para-bromo group is more reactive toward palladium-catalyzed cross-coupling due to lower steric hindrance compared to the 2-bromoethyl chain.

- SN2 Reactions : The 2-bromoethyl group undergoes substitution preferentially in polar aprotic solvents (e.g., DMF), but steric bulk may favor elimination; kinetic vs. thermodynamic control must be assessed via DFT calculations .

Q. What strategies mitigate instability during storage or reaction conditions?

- Light Sensitivity : Store in amber vials under inert gas (Ar/N) to prevent radical degradation.

- Thermal Stability : Avoid temperatures >80°C; DSC analysis can identify decomposition thresholds.

- Moisture Sensitivity : The 2-bromoethyl group is prone to hydrolysis; use molecular sieves in reactions and anhydrous solvents. Stability studies via TGA and accelerated aging tests (40°C/75% RH) are recommended .

Q. How can computational modeling predict reactivity or interaction with biological targets?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding with enzymes (e.g., cytochrome P450) for drug metabolism studies.

- MD Simulations : GROMACS can model membrane permeability, leveraging logP values (~3.2) predicted via ChemAxon .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for cross-coupling reactions?

Conflicting yields may arise from:

- Catalyst Purity : Trace Pd impurities in commercial catalysts (e.g., Pd(PPh)) can alter kinetics. Use ICP-MS to verify catalyst quality.

- Solvent Effects : DMSO enhances oxidative addition but may deactivate Pd in certain ligand systems. Compare yields across solvents (toluene vs. DMF) with controlled water content .

- Substrate Ratios : Excess boronic acid (1.5 eq.) improves yields but risks homo-coupling; optimize via Design of Experiments (DoE) .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Selectfluor®, CHCl, 0°C | 78 | >95% | |

| 2 | BrCHCHBr, AIBN, 70°C | 65 | 90% | |

| 3 | Recrystallization (hexane) | 85 | 99% |

Table 2 : Computational vs. Experimental Reactivity Metrics

| Parameter | DFT Prediction | Experimental Result | Deviation |

|---|---|---|---|

| C-Br Bond Length (Å) | 1.92 | 1.89 | 1.6% |

| Activation Energy (kJ/mol) | 68.4 | 72.1 | 5.4% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.